molecular formula C20H18ClN5O2 B2574837 N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide CAS No. 898418-94-5

N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide

Cat. No. B2574837
CAS RN: 898418-94-5
M. Wt: 395.85
InChI Key:
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Description

“N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide” is a complex organic compound. It contains several functional groups and rings, including a benzyl group, a triazoloquinazolinone ring, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the triazoloquinazolinone core, followed by the addition of the benzyl and acetamide groups. The exact synthesis process would depend on the specific reactions used and the availability of starting materials .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a benzyl group attached to a triazoloquinazolinone ring, which in turn is connected to an acetamide group. This structure could potentially be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For example, the acetamide group could potentially undergo hydrolysis, while the benzyl group might be susceptible to oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the functional groups it contains .

Scientific Research Applications

Synthesis and Pharmacological Investigation

A significant area of research involving triazoloquinazoline derivatives, including compounds similar to N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide, is their synthesis and evaluation for pharmacological properties. Studies have demonstrated the synthesis of novel triazoloquinazoline derivatives and their evaluation as potential H1-antihistaminic agents, with compounds showing significant protection against histamine-induced bronchospasm in guinea pigs. These compounds have been found to exhibit comparable or superior activity to standard antihistamines like chlorpheniramine maleate, with minimal sedation effects, making them promising candidates for the development of new H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007; Alagarsamy et al., 2009).

Antimicrobial Activity

Another avenue of research has been exploring the antimicrobial activity of triazoloquinazoline derivatives. These compounds have been tested in vitro against various clinically pathogenic bacterial and fungal strains, showing promising activities. The evaluation of their activities suggests that certain derivatives could be used as templates for designing potent antimicrobial agents, highlighting the versatility of triazoloquinazoline derivatives in addressing different microbial threats (Abuelizz, El-Dib, Marzouk, & Al-Salahi, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These aspects would need to be evaluated through laboratory testing and risk assessment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include studies to determine its biological activity and potential uses in fields such as medicine or materials science .

properties

IUPAC Name

N-benzyl-2-(8-chloro-5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-2-24(12-14-6-4-3-5-7-14)19(27)13-25-18-11-22-23-26(18)17-10-15(21)8-9-16(17)20(25)28/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZRTBXMRRWFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=CN=NN3C4=C(C2=O)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide

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